Myristicin Myristicin Myristicin is an organic molecular entity. It has a role as a metabolite.
Myristicin is a natural product found in Perilla frutescens, Asarum hypogynum, and other organisms with data available.
Myristicin is found in anise. Myristicin is a constituent of dill, nutmeg, parsley and many other essential oils. May be responsible for psychotic effects of nutmeg at large doses Myristicin, 3-methoxy,4,5-methylendioxy-allylbenzene, is a natural organic compound present in the essential oil of nutmeg and to a lesser extent in other spices such as parsley and dill. Myristicin is a naturally occurring insecticide and acaricide with possible neurotoxic effects on dopaminergic neurons[citation needed]. It has hallucinogenic properties at doses much higher than used in cooking. Myristicin is a weak inhibitor of monoamine oxidase. Myristicin has been shown to exhibit apoptotic and hepatoprotective functions (A7836, A7837). Myristicin belongs to the family of Benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole.
Brand Name: Vulcanchem
CAS No.: 607-91-0
VCID: VC0536510
InChI: InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3
SMILES: COC1=C2OCOC2=CC(CC=C)=C1
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

Myristicin

CAS No.: 607-91-0

Cat. No.: VC0536510

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Myristicin - 607-91-0

Specification

CAS No. 607-91-0
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 4-methoxy-6-prop-2-enyl-1,3-benzodioxole
Standard InChI InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3
Standard InChI Key BNWJOHGLIBDBOB-UHFFFAOYSA-N
SMILES COC1=C2OCOC2=CC(CC=C)=C1
Canonical SMILES COC1=CC(=CC2=C1OCO2)CC=C
Appearance Solid powder
Boiling Point 276.5 °C
171.00 to 173.00 °C. @ 40.00 mm Hg
Melting Point -20 °C
< -20 °C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Myristicin (IUPAC name: 4-methoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole) belongs to the allylbenzene class of organic compounds. Its structure features a benzodioxole core substituted with methoxy and propenyl groups, which confer both lipophilic and electron-rich characteristics. The compound exists as a light yellow oil at room temperature, with a density of 1.1437 g/cm³ at 20°C and a refractive index of 1.54032 .

Table 1: Key Physicochemical Properties of Myristicin

PropertyValue
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
Melting Point< -20°C
Boiling Point171–173°C at 40 mmHg
LogP (Octanol-Water)2.586 (estimated)
Water SolubilityInsoluble
StabilityLight-sensitive

Spectroscopic Profile

Nuclear magnetic resonance (NMR) studies reveal characteristic signals at δ 6.65 (d, J = 1.5 Hz, H-5), δ 6.45 (d, J = 1.5 Hz, H-2), and δ 5.95 (m, H-2' and H-3') in the ¹H spectrum. The infrared spectrum shows strong absorption bands at 1245 cm⁻¹ (C-O-C stretching) and 1605 cm⁻¹ (aromatic C=C) .

Pharmacological Activities

Antioxidant Mechanisms

Myristicin demonstrates dose-dependent antioxidant activity through multiple pathways:

  • Enzyme Induction: Upregulates catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) in hepatic tissues at concentrations ≥50 mg/kg .

  • Radical Scavenging: Neutralizes 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC₅₀ of 38.7 μM in vitro .

  • Lipid Peroxidation Inhibition: Reduces malondialdehyde (MDA) levels by 62% in carbon tetrachloride-induced oxidative stress models .

Table 2: Comparative Antioxidant Activity of Myristicin-Rich Extracts

Plant SourceMyristicin Content (%)DPPH Scavenging (%)Reference
Heracleum transcaucasicum96.8789.4 ± 1.2
Myristica fragrans8–1167.9 ± 2.1
Athamanta turbith5278.3 ± 1.8

Anti-Inflammatory Effects

The compound modulates inflammatory pathways through:

  • COX-2 Inhibition: Non-competitive binding to cyclooxygenase-2 (Ki = 18.3 μM) via molecular docking simulations .

  • Cytokine Suppression: Reduces TNF-α (72%), IL-6 (68%), and IL-1β (61%) production in LPS-stimulated macrophages at 100 μM .

  • Neutrophil Migration Blockade: Decreases myeloperoxidase (MPO) activity by 54% in carrageenan-induced paw edema models .

Cytotoxic and Antiproliferative Actions

Cancer Cell Line Sensitivity

Myristicin exhibits selective cytotoxicity across multiple tumor models:

Table 3: Cytotoxicity Profile of Myristicin

Cell LineIC₅₀ (μg/mL)Apoptosis Mechanism
MCF-7 (Breast)146Caspase-3 activation, PARP cleavage
K-562 (Leukemia)89Mitochondrial depolarization
Caco-2 (Colorectal)250DNA fragmentation (Comet assay)

Notably, the metabolite 1'-hydroxymyristicin demonstrates enhanced potency (IC₅₀ = 34 μM in HepG2 cells) compared to the parent compound .

Metabolic Fate and Biotransformation

Phase I Metabolism

Hepatic cytochrome P450 enzymes mediate:

  • O-demethylation to form elemicin (CYP1A2, Km = 48 μM) .

  • Allylic oxidation yielding 1'-hydroxymyristicin (CYP2E1, Vmax = 12 nmol/min/mg) .

Phase II Conjugation

Sulfotransferases (SULT1A1) and UDP-glucuronosyltransferases (UGT1A9) catalyze the formation of water-soluble excretory products:

  • Myristicin-O-sulfate (t₁/₂ = 6.7 h)

  • Myristicin-N-acetylcysteine conjugate (renal clearance = 1.2 L/h) .

Toxicological Considerations

Acute Toxicity Parameters

SpeciesLD₅₀ (Oral)Notable Effects
Rat570 mg/kgTremors, hypothermia, gastric erosion
Mouse420 mg/kgHyperexcitability, respiratory depression

Chronic Exposure Risks

  • Mutagenicity: Positive in Ames test (TA100 strain, 2.8-fold increase at 500 μg/plate) .

  • Developmental Toxicity: 23% reduction in fetal weight at 100 mg/kg/day (rat gestation days 6–15) .

  • Drug Interactions: Inhibits CYP3A4 (IC₅₀ = 45 μM), potentially altering pharmacokinetics of co-administered drugs .

Analytical Characterization Methods

Chromatographic Techniques

  • HPLC-UV:

    • Column: C18 (250 × 4.6 mm, 5 μm)

    • Mobile Phase: Acetonitrile/water (65:35 v/v)

    • Retention Time: 12.7 min .

  • GC-MS:

    • Ionization: EI (70 eV)

    • Characteristic Ions: m/z 192 (M⁺), 147, 119, 91 .

Spectroscopic Assays

  • FTIR: Diagnostic peaks at 1510 cm⁻¹ (C=C aromatic) and 1035 cm⁻¹ (C-O-C) .

  • ¹³C NMR: Key signals at δ 148.2 (C-3), δ 106.4 (C-2), δ 56.7 (OCH₃) .

ParameterUSP/EP RequirementTypical Analysis Result
Purity (HPLC)≥85%92.4 ± 1.2%
Residual Solvents<500 ppm287 ppm (acetone)
Heavy Metals<10 ppm4.2 ppm

Global Market Data

  • Price Range: $37–$238 per 50 mg (pharmaceutical grade) .

  • Annual Production: Estimated 12–15 metric tons (2024 data) .

  • Primary Applications: Food flavoring (62%), pharmaceutical research (28%), cosmetics (10%) .

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